molecular formula C15H15F3N2O2 B11783930 Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate

Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate

Cat. No.: B11783930
M. Wt: 312.29 g/mol
InChI Key: OPCJAMZZXPUCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C15H15F3N2O2

Molecular Weight

312.29 g/mol

IUPAC Name

ethyl 2-[5-methyl-3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetate

InChI

InChI=1S/C15H15F3N2O2/c1-3-22-14(21)9-20-10(2)7-13(19-20)11-5-4-6-12(8-11)15(16,17)18/h4-8H,3,9H2,1-2H3

InChI Key

OPCJAMZZXPUCTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C2=CC(=CC=C2)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.